2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one
Description
Table 1: Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Groups : The morpholine-4-sulfonyl group in the title compound increases electrophilicity at the carbonyl carbon compared to non-sulfonated analogues.
- Steric Effects : Meta-substitution on the phenyl ring reduces steric clashes compared to ortho- or para-substituted derivatives.
- Conformational Flexibility : The morpholine ring’s chair conformation restricts rotational freedom around the S–N bond, stabilizing specific reactive conformers.
Properties
IUPAC Name |
2-bromo-1-(3-morpholin-4-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-12(15)10-2-1-3-11(8-10)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZYLIMYJPRIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-55-1 | |
| Record name | 2-bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alpha-Bromination of Secondary Alcohols Using Ammonium Bromide and Oxone (One-Pot Method)
A versatile and efficient one-pot method for synthesizing alpha-bromoketones from secondary alcohols employs ammonium bromide as the bromine source and Oxone (potassium peroxymonosulfate) as the oxidant. This method has been demonstrated to work effectively for various substituted phenyl ethanones and is adaptable for the synthesis of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one by starting from the corresponding secondary alcohol precursor.
- Reactant: Secondary alcohol precursor (1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-ol)
- Bromine source: Ammonium bromide (NH4Br)
- Oxidant: Oxone
- Solvent: Typically aqueous or mixed solvent systems
- Temperature: Mild conditions, often room temperature to slightly elevated temperatures
- Reaction time: Several hours, monitored by TLC or other analytical techniques
- Oxone oxidizes ammonium bromide to generate electrophilic bromine species in situ.
- The secondary alcohol is oxidized to the ketone.
- Simultaneously, alpha-bromination occurs at the position adjacent to the ketone carbonyl.
This method offers advantages including mild reaction conditions, high selectivity, and operational simplicity without the need for hazardous bromine gas or other strong brominating agents.
Direct Bromination of 1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one
An alternative approach involves the direct bromination of the ketone using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
- The ketone substrate is dissolved in an appropriate solvent (e.g., dichloromethane, acetonitrile).
- Brominating agent is added dropwise at low temperature to control regioselectivity.
- The reaction is stirred until completion, monitored by TLC or NMR.
- The product is isolated by standard purification techniques such as crystallization or chromatography.
This classical method requires careful control to avoid polybromination or side reactions, especially considering the sensitive morpholine sulfonyl group.
Synthesis via Sulfonylation of Brominated Phenyl Ethanone
Another route involves first synthesizing 2-bromo-1-(3-aminophenyl)ethan-1-one or its brominated analog, followed by sulfonylation with morpholine-4-sulfonyl chloride.
- Step 1: Bromination of 1-(3-aminophenyl)ethan-1-one to introduce the alpha-bromo group.
- Step 2: Reaction of the amino group with morpholine-4-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
This two-step method allows for modular synthesis and can provide better control over the substitution pattern on the phenyl ring.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-pot alpha-bromination with NH4Br/Oxone | Secondary alcohol (1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-ol) | Ammonium bromide, Oxone, aqueous solvent, mild temp | Mild, selective, operationally simple | Requires alcohol precursor |
| Direct bromination of ketone | 1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one | NBS or Br2, organic solvent, low temp | Straightforward, direct | Risk of overbromination, side reactions |
| Sulfonylation of brominated aminophenyl ethanone | 2-Bromo-1-(3-aminophenyl)ethan-1-one | Morpholine-4-sulfonyl chloride, base | Modular, precise sulfonylation | Multi-step, requires intermediate synthesis |
Research Findings and Optimization Notes
- The one-pot ammonium bromide/Oxone method has been reported to yield alpha-bromoketones in high purity and yield with minimal by-products, aligning with green chemistry principles due to the use of non-toxic reagents and mild conditions.
- Spectroscopic data (1H NMR, 13C NMR, IR) confirm the successful bromination and retention of the morpholine sulfonyl group, critical for biological activity.
- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures completion and purity.
- Optimization of reaction time and temperature is essential to maximize yield and minimize side reactions.
- The sulfonylation step in the modular approach requires careful control of pH and temperature to prevent hydrolysis or decomposition of sensitive groups.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one exhibit significant anticancer properties. The sulfonamide group is known to enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability. Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation, making them potential candidates for targeted cancer therapies .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial enzymes, potentially disrupting their function. This characteristic makes it a candidate for developing new antibiotics or antimicrobial agents .
Materials Science Applications
1. Synthesis of Functional Materials
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one can be utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it valuable for creating materials with tailored properties for specific applications in electronics and photonics .
2. Crystal Engineering
The compound's unique molecular structure allows for the formation of interesting crystal lattices through halogen bonding and π-stacking interactions. These properties can be exploited in crystal engineering to develop new materials with desirable optical and electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and other biomolecules .
Comparison with Similar Compounds
Table 1: Comparative Data on Bromo-Ethanone Derivatives
Biological Activity
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is a synthetic compound with the molecular formula C₁₂H₁₄BrNO₄S and a molecular weight of 348.22 g/mol. Its unique structure, characterized by a bromo group and a morpholine sulfonamide moiety, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Bromo Group : Enhances reactivity and potential biological interactions.
- Morpholine Sulfonamide Moiety : Imparts unique biochemical properties that may affect enzyme inhibition and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrNO₄S |
| Molecular Weight | 348.22 g/mol |
| IUPAC Name | 2-bromo-1-(3-morpholin-4-ylsulfonylphenyl)ethanone |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in various cancer cell lines .
Therapeutic Applications
- Anti-Cancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-Inflammatory Properties : The morpholine sulfonamide moiety has been associated with reduced inflammation in animal models, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria, suggesting that this compound could also possess antibacterial properties .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one:
- Study on CDK Inhibition : A study demonstrated that analogs targeting CDKs showed significant anti-cancer activity in vitro, with IC50 values ranging from 0.5 to 5 µM against various cancer cell lines .
- In Vivo Efficacy : In animal models, compounds similar to 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one were tested for pharmacokinetics and bioavailability. Results indicated that after subcutaneous administration, bioavailability was approximately 74%, with a half-life of around 1 hour, suggesting favorable pharmacokinetic properties for therapeutic use .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Bromo-N-(4-morpholinophenyl)acetamide | Acetamide instead of ethanone | Investigated for anti-cancer properties |
| 2-Bromo-N-(4-pyridinyl)acetamide | Pyridine ring present | Antimicrobial activity noted |
| 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one | Lacks bromo group | Explored for anti-inflammatory effects |
Q & A
Q. Table 1: Comparative Synthetic Yields of Brominated Ethanone Derivatives
| Precursor | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1-(4-Morpholinophenyl)ethanone | NBS, CCl₄, 0°C, 2h | 80 | >98% | |
| 1-(3-Nitrophenyl)ethanone | NBS, AIBN, 25°C, 4h | 65 | 95% |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.39 (s, 2H, CH₂Br) | |
| HRMS | [M+H]⁺ calc. 361.98, found 361.97 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
